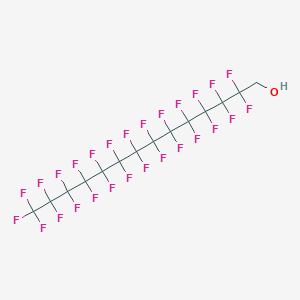
1H,1H-Perfluoro-1-tetradecanol
Vue d'ensemble
Description
1H,1H-Perfluoro-1-tetradecanol (PF-14) is a perfluorinated alcohol with a wide range of applications in scientific research. PF-14 has been used in various studies involving biochemistry, physiology, and drug development. It is a unique compound due to its unique structure which makes it highly water repellent and thus, highly useful in many applications. PF-14 is used in various ways to enhance the effectiveness of drugs, to study the effects of environmental contaminants, and to analyze the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Surface Modification of Polyethylene Film
A study by Feng et al. (2017) involved using 1H,1H-Perfluoro-1-tetradecanol (PFDO) in the preparation of polyethylene-b-polytetrafluoroethylene diblock copolymers (PE–b–PTFEs). These copolymers effectively modified the surface of linear low-density polyethylene (LLDPE) films, turning them superhydrophobic with potential applications in self-cleaning, anti-icing, and anticorrosion materials (Feng et al., 2017).
Synthesis of Zinc and Metal-Free Phthalocyanines
Gürol et al. (2013) reported the synthesis of tetra and octa perfluoroalkyl substituted zinc and metal-free phthalocyanines using this compound. These compounds have applications in materials science, particularly in the development of novel pigments and dyes (Gürol et al., 2013).
Preparation of Aryl Tetraflates
Rostovtsev et al. (2008) explored the use of 1,1,2,2-tetrafluoroethanesulfonic acid, derived from this compound, for the preparation of aryl tetraflates. These aryl tetraflates showed potential in various palladium-catalyzed coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings (Rostovtsev et al., 2008).
Development of Hydrophobic Silica Membranes
Wei et al. (2014) investigated perfluorodecyl-modified silica membranes using 1H,1H,2H,2H-Perflouorodecyltriethoxysilane, derived from this compound. These membranes exhibited hydrophobic properties with potential uses in filtration and separation technologies (Wei et al., 2014).
Creation of Optical Probes for Hydrogen Peroxide
Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, using a boronate deprotection mechanism. This probe offers high selectivity and dynamic range for H2O2 over similar reactive oxygen species, highlighting the utility of fluorinated compounds in biological imaging (Chang et al., 2004).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1H,1H-Perfluoro-1-tetradecanol . For instance, temperature and pressure can affect the solubility of perfluorinated compounds, which in turn can influence their bioavailability and interaction with biological systems .
Safety and Hazards
1H,1H-Perfluoro-1-tetradecanol is toxic if swallowed and harmful in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluorotetradecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H3F27O/c15-2(16,1-42)3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)41/h42H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCXYEWKMLSDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H3F27O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380025 | |
| Record name | 1H,1H-Perfluoro-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15622-57-8 | |
| Record name | 1H,1H-Perfluoro-1-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Tetradecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1H,1H-Perfluoro-1-tetradecanol in the study?
A1: this compound (PFDO) is a key component in synthesizing a diblock copolymer used for surface modification. The researchers first reacted PFDO with isophoronediisocyanate (IPDI) to create isocyanate-terminated this compound (PFDO–NCO) []. This PFDO–NCO then reacts with hydroxyl-terminated polyethylene (PE–OH) to form the final polyethylene-b-polytetrafluoroethylene diblock copolymer (PE–b– PTFE) []. This diblock copolymer effectively modifies the surface of linear low-density polyethylene (LLDPE) films, significantly increasing their hydrophobicity [].
Q2: How does the structure of this compound contribute to the final properties of the modified LLDPE film?
A2: The structure of PFDO is crucial for the enhanced hydrophobicity of the modified LLDPE film. Its perfluorinated tail, characterized by the presence of multiple carbon-fluorine bonds, is highly hydrophobic. When the PE–b–PTFE diblock copolymer is applied to the LLDPE film, these hydrophobic tails orient themselves outwards, creating a surface with a low surface energy []. This low surface energy makes the film significantly less susceptible to wetting by water, resulting in a high water contact angle (as high as 151.4°) and a superhydrophobic surface [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




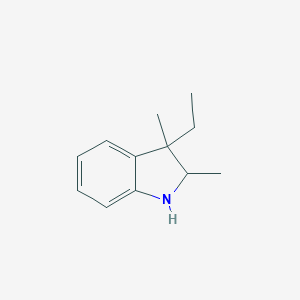
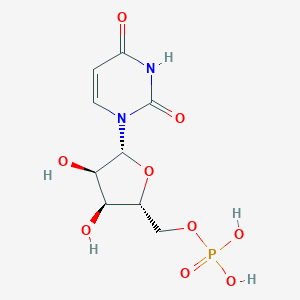


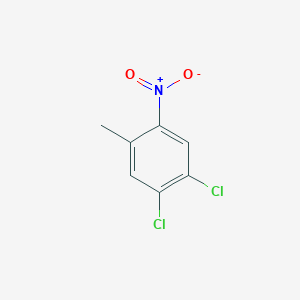

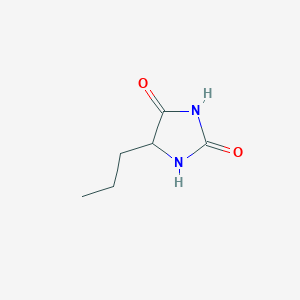

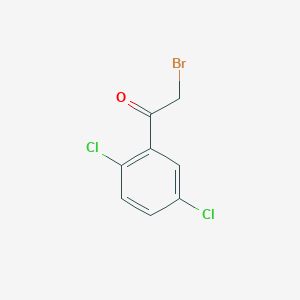

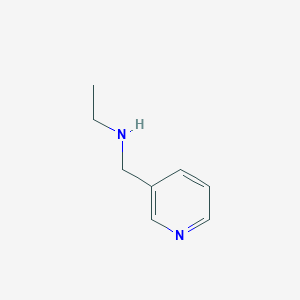
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
